![molecular formula C15H17Br2ClN2O B4812352 2,2-dibromo-N'-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4812352.png)
2,2-dibromo-N'-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-Dibromo-N’-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, and a cyclopropane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N’-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methylcyclopropanecarbohydrazide with 4-chlorobutanal in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-N’-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
2,2-Dibromo-N’-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dibromo-N’-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine and chlorine atoms, along with the cyclopropane ring, play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-N’-[(1E)-1-(4-butoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide
- 2,2-Dibromo-N’-[(1E)-1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide
Uniqueness
Compared to similar compounds, 2,2-dibromo-N’-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide is unique due to the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,2-dibromo-N-[(E)-1-(4-chlorophenyl)butylideneamino]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2ClN2O/c1-3-4-12(10-5-7-11(18)8-6-10)19-20-13(21)14(2)9-15(14,16)17/h5-8H,3-4,9H2,1-2H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRIMQPMYSKYET-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C1(CC1(Br)Br)C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


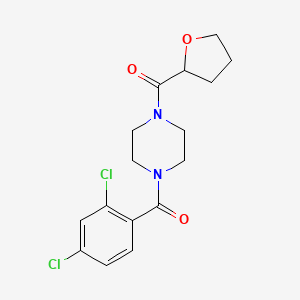
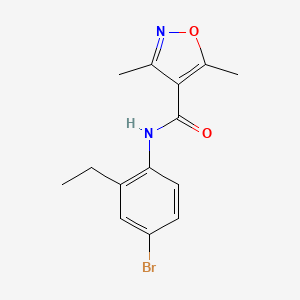
![1-[(2,5-dichlorophenyl)sulfonyl]-N-mesityl-4-piperidinecarboxamide](/img/structure/B4812280.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4812282.png)
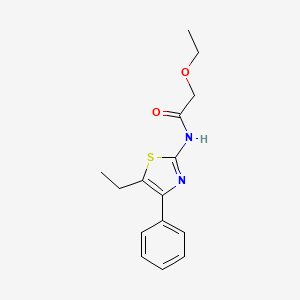

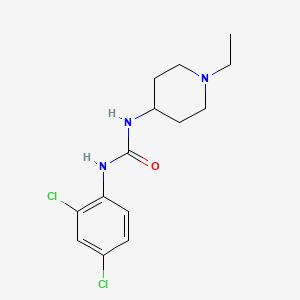
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4812315.png)
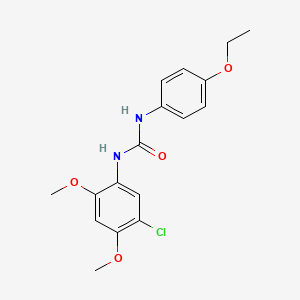
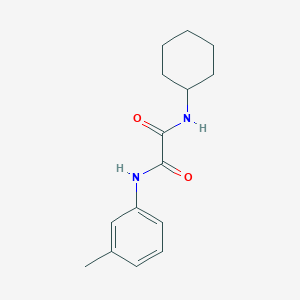
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4812358.png)
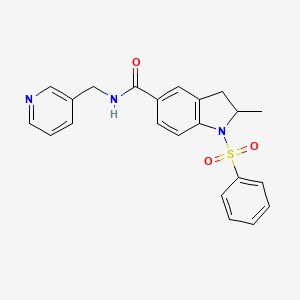
![2-cyano-N-cyclopropyl-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acrylamide](/img/structure/B4812371.png)
![methyl 5-benzyl-2-[({2-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4812373.png)
